molecular formula C18H20INO4 B12668514 Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate CAS No. 79438-66-7

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate

Cat. No.: B12668514
CAS No.: 79438-66-7
M. Wt: 441.3 g/mol
InChI Key: WSBOTHAZBPBGGW-UHFFFAOYSA-N
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Description

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate is a chemical compound with the molecular formula C18H20INO4. It is known for its unique structure, which includes an iodine atom attached to a pyridine ring, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate typically involves the reaction of 5-iodo-2-pyridinol with 4-bromophenol in the presence of a base, followed by esterification with butyl propionate. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate involves its interaction with specific molecular targets. The iodine atom in the pyridine ring plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 2-(4-((5-trifluoromethyl-2-pyridyl)oxy)phenoxy)propionate
  • Butyl 2-(4-((5-chloro-2-pyridyl)oxy)phenoxy)propionate
  • Butyl 2-(4-((5-bromo-2-pyridyl)oxy)phenoxy)propionate

Uniqueness

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where iodine’s reactivity is advantageous .

Properties

CAS No.

79438-66-7

Molecular Formula

C18H20INO4

Molecular Weight

441.3 g/mol

IUPAC Name

butyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C18H20INO4/c1-3-4-11-22-18(21)13(2)23-15-6-8-16(9-7-15)24-17-10-5-14(19)12-20-17/h5-10,12-13H,3-4,11H2,1-2H3

InChI Key

WSBOTHAZBPBGGW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I

Origin of Product

United States

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